1-phenylbicyclo[2.1.1]hexan-5-one
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Overview
Description
1-phenylbicyclo[2.1.1]hexan-5-one is an organic compound with the molecular formula C12H12O. It is a bicyclic ketone featuring a phenyl group attached to a bicyclo[2.1.1]hexane ring system.
Mechanism of Action
Mode of Action
The mode of action of 1-Phenylbicyclo[2.1.1]hexan-5-one is currently unknown due to the lack of research on this specific compound
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . More research is needed to understand how these factors might affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylbicyclo[2.1.1]hexan-5-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specialized equipment and glassware, making it technically challenging and difficult to scale up . Another approach involves the use of photochemistry to access new building blocks via [2+2] cycloaddition, which can be readily derivatized with numerous transformations .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. The compound is primarily synthesized in research laboratories for scientific studies and applications .
Chemical Reactions Analysis
Types of Reactions
1-phenylbicyclo[2.1.1]hexan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium chlorite (NaClO2) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-phenylbicyclo[2.1.1]hexan-5-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-phenylbicyclo[2.1.1]hexan-5-one can be compared with other similar bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.1]heptane:
The uniqueness of this compound lies in its specific structural arrangement and the presence of a phenyl group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-phenylbicyclo[2.1.1]hexan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-11-9-6-7-12(11,8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRPDZOESHJYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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